molecular formula C27H43NO5 B1679689 PF-1163B

PF-1163B

Cat. No.: B1679689
M. Wt: 461.6 g/mol
InChI Key: PCRJJAXIHTZHNU-SDUSCBPUSA-N
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Mechanism of Action

PF-1163B, also known as “(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione”, is a depsipeptide antifungal isolated from Penicillium .

Target of Action

This compound primarily targets the enzyme ERG25p, a C-4 methyl oxidase in the ergosterol biosynthetic pathway . Ergosterol is a critical component of fungal cell membranes, and its disruption leads to impaired cell function and growth.

Mode of Action

This compound inhibits the synthesis of ergosterol (ERG) by blocking the activity of the ERG25p enzyme . This inhibition disrupts the ergosterol biosynthetic pathway, leading to a deficiency of ergosterol in the fungal cell membrane.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthetic pathway . By inhibiting the ERG25p enzyme, this compound disrupts the conversion of sterol intermediates into ergosterol. This disruption affects the integrity and function of the fungal cell membrane, leading to inhibited growth of the fungus.

Result of Action

The inhibition of ergosterol synthesis by this compound leads to a deficiency of ergosterol in the fungal cell membrane . This deficiency impairs the function and integrity of the cell membrane, leading to inhibited growth of the fungus. This compound exhibits antifungal activity against the pathogenic fungal strain Candida albicans .

Biochemical Analysis

Biochemical Properties

It is known that PF-1163B inhibits the synthesis of ergosterol , a critical component of fungal cell membranes. This suggests that this compound may interact with enzymes involved in the ergosterol biosynthesis pathway.

Cellular Effects

This compound has been shown to inhibit the growth of Candida albicans, a common fungal pathogen . It does not appear to affect other Candida strains, Aspergillus fumigatus, or HepG2 cells . This suggests that this compound may have specific effects on certain cellular processes in C. albicans.

Molecular Mechanism

Its antifungal activity is believed to be due to its inhibition of ergosterol synthesis . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death.

Chemical Reactions Analysis

PF-1163B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the macrolide ring structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PF-1163B has several scientific research applications:

Comparison with Similar Compounds

PF-1163B is similar to other macrolide antibiotics such as PF-1163A. Both compounds share a 13-membered macrocyclic structure containing a derivative of N-methyl tyrosine and a hydroxy fatty acid. PF-1163A differs from this compound by having an additional hydroxyl group on the side chain . Other similar compounds include various macrolide antibiotics that inhibit ergosterol synthesis, but this compound is unique in its specific structure and potent antifungal activity .

Properties

IUPAC Name

(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO5/c1-4-5-6-10-24-15-12-21(2)9-7-8-11-26(30)28(3)25(27(31)33-24)20-22-13-16-23(17-14-22)32-19-18-29/h13-14,16-17,21,24-25,29H,4-12,15,18-20H2,1-3H3/t21-,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRJJAXIHTZHNU-SDUSCBPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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